N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
Description
This compound features a 2,3-dihydrobenzo[b][1,4]dioxin core substituted with a hydroxymethyl-(4-chlorophenyl) group at position 7 and a 4-methylbenzenesulfonamide moiety at position 4.
Properties
Molecular Formula |
C22H20ClNO5S |
|---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
N-[7-[(4-chlorophenyl)-hydroxymethyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H20ClNO5S/c1-14-2-8-17(9-3-14)30(26,27)24-19-13-21-20(28-10-11-29-21)12-18(19)22(25)15-4-6-16(23)7-5-15/h2-9,12-13,22,24-25H,10-11H2,1H3 |
InChI Key |
GWJMVYMUPRMFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(C4=CC=C(C=C4)Cl)O)OCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde in the presence of a suitable base to form the intermediate. This intermediate is then reacted with 4-methylbenzenesulfonamide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chlorine atom can introduce various functional groups.
Scientific Research Applications
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dihydropyrazole Derivatives with Sulfonamide Moieties (4m–4q)
describes compounds 4m–4q , which share the 2,3-dihydrobenzo[b][1,4]dioxin scaffold and sulfonamide group. Key differences:
- Substituent Variation :
- Physical Properties :
- 4p has a melting point of 146–148°C, while the hydroxymethyl group in the target compound could lower melting points due to increased hydrogen bonding.
N-(7-Acetyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide
- Structure : Replaces sulfonamide with benzamide and lacks the hydroxymethyl group .
- Functional Implications : Benzamide’s amide group has weaker hydrogen-bonding capacity than sulfonamide, possibly reducing target affinity. The absence of hydroxymethyl further limits solubility.
Anti-Neuroinflammatory Analogs ()
Compound 7 in contains a dihydrobenzo dioxin core with an acrylamide-phenethyl chain. While structurally distinct, it highlights the scaffold’s relevance in neuroinflammation. The target compound’s sulfonamide group may confer different mechanistic pathways (e.g., COX-2 vs. microglial modulation) .
Research Implications
- Pharmacological Potential: The hydroxymethyl group in the target compound may improve water solubility compared to 4p, enhancing bioavailability for oral administration.
- Synthetic Feasibility : ’s high yields (e.g., 75.6% for 4m) suggest viable routes for synthesizing the target compound .
- Unanswered Questions : Direct biological data (e.g., IC₅₀, toxicity) are needed to validate hypotheses derived from structural analogs.
Biological Activity
N-(7-((4-Chlorophenyl)(hydroxy)methyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Molecular Formula : C22H20ClNO5S
- Molecular Weight : 445.92 g/mol
- CAS Number : 886493-40-9
The compound features a complex structure with multiple functional groups that contribute to its biological properties. The presence of the chlorophenyl and sulfonamide groups are particularly noteworthy for their potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary studies suggest that this compound may possess anticancer activity, although specific mechanisms and pathways are still under investigation. The interactions with cellular receptors or enzymes involved in cancer progression are potential areas of exploration.
- Enzyme Inhibition :
The exact mechanisms of action for this compound are still being elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes critical for various biological processes. The presence of the hydroxymethyl group suggests possible hydrogen bonding interactions with target proteins.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- A study demonstrated its antibacterial efficacy against Mycobacterium tuberculosis with an MIC value of 40 µg/mL .
- Another investigation focused on its potential neuroprotective effects through enzyme inhibition pathways, particularly targeting MAO-B and AChE .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Hydroxyphenylmethyl group | Antimicrobial, Anticancer | Chlorinated structure enhances activity |
| 2-Methoxy-6-(pyrazol-1-yl)benzonitrile | Pyrazole ring | Anticancer | Different core structure |
| N-(7-(Hydroxymethyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-p-toluenesulfonamide | Hydroxymethyl group | Anti-inflammatory | Simplified structure without chlorination |
Future Directions
Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Potential studies could include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways involved in its biological activity.
- Formulation Development : To explore delivery methods that enhance bioavailability and therapeutic outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
